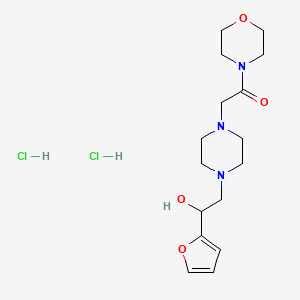
2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-morpholinoethanone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-morpholinoethanone dihydrochloride is a useful research compound. Its molecular formula is C16H27Cl2N3O4 and its molecular weight is 396.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-morpholinoethanone dihydrochloride is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic properties. This article delves into its biological activities, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Characteristics
- Molecular Formula : C15H23Cl2N5O3
- Molecular Weight : 424.34 g/mol
- Structure : The compound features a furan ring, a piperazine moiety, and a morpholine structure, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities, particularly in antimicrobial, anticancer, anti-inflammatory, and analgesic domains. The following sections detail these activities based on current literature.
Antimicrobial Activity
Studies have shown that furan derivatives possess significant antibacterial properties. For instance:
- Furan Derivative Efficacy : A study demonstrated that derivatives of furan, including those with piperazine structures, effectively inhibited the growth of Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) as low as 64 µg/mL for some compounds .
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Furan Derivative A | 64 | E. coli |
| Furan Derivative B | 32 | S. aureus |
| This compound | TBD | TBD |
Anticancer Activity
Furan-based compounds have shown promise in cancer treatment:
- HeLa Cell Studies : Conjugates of furan derivatives demonstrated inhibitory effects against HeLa cells (cervical cancer), with IC50 values around 0.15 ± 0.05 µg/mL, indicating potent anticancer activity .
Anti-inflammatory and Analgesic Effects
The compound's structural components suggest potential anti-inflammatory properties:
- COX-2 Inhibition : Some furan derivatives have been identified as selective COX-2 inhibitors, exhibiting anti-inflammatory effects comparable to established drugs like rofecoxib .
The biological activity of the compound is believed to stem from its ability to interact with specific biological targets through binding affinity studies. These interactions often involve:
- Receptor Binding : The piperazine moiety may enhance binding to neurotransmitter receptors.
- Enzyme Inhibition : The morpholine structure could facilitate inhibition of enzymes involved in inflammatory pathways.
Case Studies and Research Findings
Several case studies illustrate the compound's potential:
- Antimicrobial Efficacy : A comparative study showed that the compound exhibited superior antibacterial activity against multiple strains compared to traditional antibiotics .
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that the compound not only inhibited cell proliferation but also induced apoptosis in targeted cells .
Propriétés
IUPAC Name |
2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-1-morpholin-4-ylethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4.2ClH/c20-14(15-2-1-9-23-15)12-17-3-5-18(6-4-17)13-16(21)19-7-10-22-11-8-19;;/h1-2,9,14,20H,3-8,10-13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPITNIIRSMEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)CC(=O)N3CCOCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














